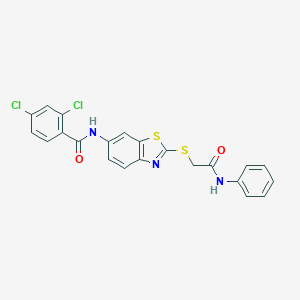
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
準備方法
The synthesis of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the nitro group: Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the tetraazole ring: This can be achieved through the reaction of an appropriate precursor with sodium azide under high-temperature conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and safety.
化学反応の分析
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as high energy density materials for explosives or propellants.
作用機序
The mechanism of action of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.
類似化合物との比較
Similar compounds include other pyran and tetraazole derivatives, such as:
2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: Known for its high nitrogen content and potential use as an energetic material.
2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles: These compounds have been studied for their pharmacological properties.
Compared to these compounds, 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C13H10N8O3 |
|---|---|
分子量 |
326.27g/mol |
IUPAC名 |
2-amino-6-methyl-5-(5-nitrotetrazol-2-yl)-4-pyridin-3-yl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C13H10N8O3/c1-7-11(20-18-13(17-19-20)21(22)23)10(8-3-2-4-16-6-8)9(5-14)12(15)24-7/h2-4,6,10H,15H2,1H3 |
InChIキー |
XUOGZDUYWLQACW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE](/img/structure/B392090.png)

![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-methylbenzamide](/img/structure/B392096.png)
![2-[(3-cyano-6,4'-bipyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B392098.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392099.png)
![2-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392101.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B392103.png)
![2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392104.png)
![N-(4-bromophenyl)-2-[(6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B392108.png)
![3-Methyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392109.png)
![2-({5-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B392111.png)
![4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392112.png)
